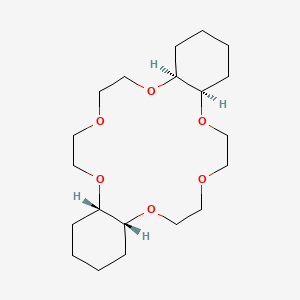
Dicyclohexyl-18-crown-6, isomer B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl-18-crown-6, isomer B, is a specific stereoisomer of the crown ether compound known as dicyclohexyl-18-crown-6. Crown ethers are a class of macrocyclic compounds that are known for their ability to form stable complexes with various cations. Dicyclohexyl-18-crown-6 is particularly notable for its ability to complex with potassium ions, making it useful in a variety of chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-18-crown-6 typically involves the reaction of cyclohexanol with ethylene oxide in the presence of a strong base such as potassium hydroxide. The reaction proceeds through a series of etherification steps to form the macrocyclic structure of the crown ether . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of dicyclohexyl-18-crown-6 can be optimized by using catalysts such as tetrabutylammonium bromide to increase the yield and reduce reaction times. The product can be purified through recrystallization using solvents like normal heptane .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-18-crown-6, isomer B, undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations such as potassium, sodium, and ammonium.
Substitution: Catalyzes nucleophilic substitution reactions, particularly the substitution of chlorine by fluorine in aromatic compounds.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts in solvents like acetonitrile or methanol.
Substitution: Uses reagents such as cesium fluoride in the presence of the crown ether to facilitate the substitution reaction.
Major Products Formed
Complexation: Produces stable metal-crown ether complexes.
Substitution: Results in the formation of substituted aromatic compounds, such as 2,4-dinitrofluorobenzene.
Scientific Research Applications
Dicyclohexyl-18-crown-6, isomer B, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dicyclohexyl-18-crown-6, isomer B, involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether form coordinate bonds with the cation, effectively encapsulating it within the macrocyclic structure . This complexation can alter the solubility and reactivity of the cation, facilitating various chemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: A smaller crown ether with a similar ability to complex with potassium ions.
Dibenzo-18-crown-6: Contains benzene rings, providing different solubility and complexation properties.
Dicyclohexano-18-crown-6: Another isomer with different stereochemistry, affecting its complexation behavior.
Uniqueness
Dicyclohexyl-18-crown-6, isomer B, is unique due to its specific stereochemistry, which can influence its complexation properties and catalytic activity. This makes it particularly useful in applications requiring selective ion binding and catalysis .
Properties
CAS No. |
15128-66-2 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1R,9R,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18+,19-,20+ |
InChI Key |
BBGKDYHZQOSNMU-FGYAAKKASA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)OCCOCCO[C@@H]3CCCC[C@@H]3OCCOCCO2 |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















